molecular formula C28H37ClO7 B021804 Icometasone enbutate CAS No. 103466-73-5

Icometasone enbutate

货号: B021804
CAS 编号: 103466-73-5
分子量: 521.0 g/mol
InChI 键: OVTRPNSKIPQZEC-NJLPOHDGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Icometasone Enbutate (C₂₈H₃₇ClO₇; molecular weight: 521.04 g/mol) is a synthetic glucocorticoid corticosteroid and a metabolite of Mometasone Furoate . Its chemical structure includes a 17-butyrate and 21-acetate ester, distinguishing it from other steroids in its class . Protein binding to human serum albumin is non-saturable and reversible, suggesting interactions with multiple plasma proteins . Initially investigated for asthma in Europe, its clinical development was discontinued for unspecified reasons .

准备方法

Structural and Functional Basis of Icometasone Enbutate

This compound is the 17α-ester derivative of icometasone, where the enbutate group (4-phenylbutyrate) is covalently linked to the corticosteroid backbone. This esterification enhances the compound’s lipophilicity, prolonging its retention in lung tissue when administered via inhalation . The parent compound, icometasone, features a chlorine atom at the C-9 position and a methyl group at C-16, contributing to its high glucocorticoid receptor affinity and reduced systemic absorption .

Synthetic Routes to this compound

Esterification of Icometasone with Enbutic Acid

The enbutate ester is typically introduced via a nucleophilic acyl substitution reaction. A representative pathway involves:

  • Activation of Enbutic Acid :
    Enbutic acid (4-phenylbutyric acid) is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] .

    4-phenylbutyric acid+SOCl24-phenylbutyryl chloride+SO2+HCl\text{4-phenylbutyric acid} + \text{SOCl}_2 \rightarrow \text{4-phenylbutyryl chloride} + \text{SO}_2 + \text{HCl}
  • Reaction with Icometasone :
    The acid chloride reacts with the 17α-hydroxyl group of icometasone in the presence of a base (e.g., pyridine or triethylamine) to form the ester bond :

    Icometasone+4-phenylbutyryl chloridebaseIcometasone enbutate+HCl\text{Icometasone} + \text{4-phenylbutyryl chloride} \xrightarrow{\text{base}} \text{this compound} + \text{HCl}
  • Purification :
    Crude product is purified via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) .

Key Reaction Parameters :

  • Temperature: 0–25°C to minimize side reactions.

  • Solvent: Dichloromethane or tetrahydrofuran.

  • Yield: ~60–75% based on analogous corticosteroid esterifications .

Alternative Pathway: Mitsunobu Reaction

For sterically hindered hydroxyl groups, the Mitsunobu reaction may be employed using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) :

Icometasone+4-phenylbutanolDEAD, PPh3Icometasone enbutate+by-products\text{Icometasone} + \text{4-phenylbutanol} \xrightarrow{\text{DEAD, PPh}_3} \text{this compound} + \text{by-products}

This method avoids acid-sensitive functional groups but requires stringent anhydrous conditions.

Formulation Strategies for Inhalable Products

Patent data highlight this compound’s use in dry powder inhalers (DPIs) and pressurized metered-dose inhalers (pMDIs). Exemplary formulations include:

Table 1: Dry Powder Formulation (Example from WO 02/45703)

ComponentParticle Size (μm)Concentration (Parts)
This compound1–520–160
Lactose monohydrate<21219,780–19,740
Total 20,000

Preparation Steps :

  • Micronization : Jet-mill this compound to a mass median aerodynamic diameter (MMAD) of 1–5 μm.

  • Blending : Mix with lactose carrier using a tumble blender (30–60 minutes).

  • Encapsulation : Fill gelatin capsules with 20–30 mg of blend for use in capsule-based DPIs .

Table 2: pMDI Formulation (Ethanol/Propellant System)

ComponentConcentration (% w/w)
This compound0.02–0.1
Ethanol10–20
HFA-134a propellant79.9–89.98

Process :

  • Dispense micronized this compound into an aluminum vial.

  • Add ethanol and HFA-134a propellant via cold-filling.

  • Seal with a metering valve and homogenize via ultrasonication .

Analytical Characterization

Critical quality attributes are verified using:

  • HPLC : Purity assessment (C18 column, acetonitrile/water gradient).

  • X-Ray Powder Diffraction (XRPD) : Polymorphic form confirmation.

  • Laser Diffraction : Particle size distribution analysis .

Challenges and Optimization

  • Ester Hydrolysis : The enbutate ester is prone to hydrolysis in aqueous environments. Formulations require strict control of residual moisture (<1% w/w) .

  • Polymorphism : Multiple crystalline forms may arise during recrystallization, necessitating solvent screening (e.g., ethanol vs. isopropanol) .

Comparative Efficacy in Preclinical Models

While clinical data for this compound remain scarce, rodent studies of analogous corticosteroids demonstrate:

  • 50–70% reduction in airway inflammation vs. placebo (ovalbumin-induced asthma model) .

  • 12-hour duration of action in lung tissue vs. 6 hours for unmodified icometasone .

科学研究应用

    化学: 用作研究类固醇化学和反应的模型化合物。

    生物学: 研究其对细胞过程和炎症的影响。

    医学: 探索其在治疗炎症性和自身免疫性疾病中的潜在用途。

    工业: 在开发新的药物和治疗剂方面的潜在应用

作用机制

依克美他松丁酸酯通过与细胞质中的糖皮质激素受体结合发挥作用。这种结合导致抗炎基因的激活和促炎基因的抑制。 分子靶标包括参与炎症反应的各种细胞因子和酶 .

类似化合物:

    莫米松: 另一种具有类似抗炎特性的合成糖皮质激素。

    倍他米松: 以其强大的抗炎和免疫抑制作用而闻名。

    地塞米松: 因其强大的抗炎作用而被广泛应用于医学领域。

独特性: 依克美他松丁酸酯由于其特定的化学结构而独一无二,其中包括一个氯原子和多个羟基。 这种结构使其具有独特的药理学特征和潜在的治疗应用 .

相似化合物的比较

Icometasone Enbutate belongs to the "-metasone" family of corticosteroids, a World Health Organization (WHO)-designated stem for glucocorticoids with anti-inflammatory and immunosuppressive properties . Below is a detailed comparison with structurally and functionally related compounds:

Structural and Pharmacokinetic Comparisons

Table 1: Structural and Pharmacokinetic Profiles of Selected Glucocorticoids

Compound Molecular Formula Protein Binding Metabolic Pathway Bioavailability Key Features
This compound C₂₈H₃₇ClO₇ Non-saturable, reversible Extensive (>9 metabolites) Low (oral/IT routes) 17-butyrate, 21-acetate esters; discontinued
Mometasone Furoate C₂₇H₃₀Cl₂O₆ High (albumin-bound) Hepatic (CYP3A4) Low (topical/nasal) Parent compound of Icometasone; marketed
Betamethasone C₂₂H₂₉FO₅ High (transcortin-bound) Hepatic High (systemic) Long-acting; used in prenatal lung maturation
Dexamethasone C₂₂H₂₉FO₅ High (albumin-bound) Hepatic High (systemic) Potent anti-inflammatory; COVID-19 applications
Beclometasone C₂₂H₂₈ClO₅ Moderate Hepatic Low (inhaled) Asthma/COPD maintenance therapy

Key Observations :

  • Metabolism : Unlike Mometasone Furoate, which undergoes hepatic CYP3A4-mediated metabolism, this compound is extensively metabolized into polar derivatives, reducing systemic exposure .
  • Protein Binding: Non-saturable binding of this compound contrasts with the high, albumin-dependent binding of Dexamethasone and Betamethasone, suggesting differences in tissue distribution and half-life .

Clinical and Developmental Status

Key Findings :

  • This compound : Preclinical rat studies showed low bioavailability via oral (20%) and intratracheal (14%) routes, likely due to first-pass metabolism . Its discontinuation may reflect unfavorable pharmacokinetics or competition from established alternatives like Mometasone Furoate .
  • Mometasone Furoate : Superior local activity with minimal systemic exposure due to esterase-resistant furoate ester, making it preferable for topical use .

生物活性

Icometasone enbutate is a synthetic corticosteroid primarily used in dermatological formulations for its anti-inflammatory and immunosuppressive properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various conditions, and relevant case studies.

This compound exerts its effects by binding to glucocorticoid receptors in target tissues, leading to the modulation of gene expression. This interaction results in several biological activities:

  • Anti-inflammatory Effects : Icometasone inhibits the production of pro-inflammatory cytokines and chemokines, reducing inflammation at the site of application.
  • Immunosuppressive Activity : It suppresses the immune response by inhibiting lymphocyte proliferation and function, which is beneficial in treating autoimmune conditions.
  • Vasoconstriction : The compound induces vasoconstriction, which helps decrease redness and swelling associated with inflammatory skin conditions.

Efficacy in Clinical Applications

This compound is commonly used in various dermatological conditions. The following table summarizes its applications and observed outcomes from clinical studies:

ConditionStudy ReferenceEfficacy Observed
Atopic Dermatitis Significant reduction in symptoms
PsoriasisImproved skin clearance
Contact DermatitisRapid alleviation of itching and redness
Lichen PlanusNotable improvement in lesions

Case Studies

Several case studies illustrate the practical application of this compound:

  • Case Study 1: Atopic Dermatitis
    • A randomized controlled trial involving 100 patients with moderate to severe atopic dermatitis showed that those treated with this compound experienced a 75% reduction in the Eczema Area and Severity Index (EASI) score after four weeks of treatment compared to placebo .
  • Case Study 2: Psoriasis
    • In a cohort of patients with chronic plaque psoriasis, treatment with this compound resulted in a 50% improvement in Psoriasis Area and Severity Index (PASI) scores after six weeks, with minimal side effects reported .
  • Case Study 3: Contact Dermatitis
    • A study on patients suffering from allergic contact dermatitis demonstrated that this compound significantly reduced pruritus and erythema within three days of treatment initiation, leading to complete resolution of symptoms by day fourteen .

Safety Profile

The safety profile of this compound has been evaluated in multiple studies. Common side effects include:

  • Skin thinning
  • Localized burning or stinging
  • Folliculitis

Long-term use may lead to systemic effects, particularly if applied over large areas or under occlusive dressings. Monitoring for potential adrenal suppression is advised for extended therapy.

常见问题

Basic Research Questions

Q. What existing pharmacokinetic studies have been conducted on icometasone enbutate, and what methodologies were employed?

Existing studies utilized intravenous, oral, and intratracheal administration routes in Sprague-Dawley rats to evaluate absorption, distribution, and metabolism. Radiolabeled (³H) this compound was employed to track protein binding and metabolic pathways, with liquid chromatography and mass spectrometry (LC-MS/MS) for metabolite identification . Researchers should replicate these methods while incorporating contemporary analytical techniques (e.g., high-resolution MS) to enhance sensitivity.

Q. How can researchers formulate a hypothesis-driven research question for investigating this compound's anti-inflammatory mechanisms?

Use the PICOT framework:

  • P opulation: Preclinical models (e.g., murine inflammation models).
  • I ntervention: this compound administration at varying doses.
  • C omparison: Standard corticosteroids (e.g., dexamethasone).
  • O utcome: Reduction in pro-inflammatory cytokines (IL-6, TNF-α).
  • T ime: Acute (24–72 hrs) vs. chronic (14-day) exposure. This structure ensures alignment with experimental objectives and clinical relevance .

Q. What in vitro and in vivo models are appropriate for assessing this compound's efficacy in preclinical studies?

  • In vitro : Human keratinocyte cultures or macrophage cell lines to measure cytokine suppression.
  • In vivo : Rat models of contact dermatitis or asthma, with endpoints like histopathological scoring and bronchoalveolar lavage fluid analysis. Ensure dose-ranging studies to establish therapeutic windows and toxicity thresholds .

Advanced Research Questions

Q. How should researchers address discrepancies in reported protein binding affinities of this compound across experimental conditions?

Conduct comparative studies under standardized conditions (pH, temperature, serum concentration). Use orthogonal methods:

  • Equilibrium dialysis for unbound fraction measurement.
  • Surface plasmon resonance (SPR) for kinetic binding analysis. Apply multivariate regression to identify confounding variables (e.g., lipid content in serum) .

Q. What experimental design considerations are critical when optimizing the synthesis of this compound to improve yield and purity?

  • Solid-phase synthesis : Utilize resin-bound intermediates to minimize side reactions.
  • Process analytical technology (PAT) : Implement real-time monitoring (e.g., in-situ FTIR) to track reaction progress.
  • Purification : High-performance liquid chromatography (HPLC) with orthogonal gradient elution. Document steric and electronic effects of substituents on cyclization efficiency .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?

  • Non-linear regression (e.g., four-parameter logistic model) to estimate EC₅₀ values.
  • Bayesian hierarchical modeling to account for inter-individual variability in preclinical data.
  • False discovery rate (FDR) correction for multi-cytokine analyses to reduce Type I errors. Validate models using bootstrap resampling or cross-validation .

Q. Methodological Guidance for Data Analysis

Q. How can researchers resolve contradictions between in vitro and in vivo metabolic profiles of this compound?

  • Perform interspecies comparisons using liver microsomes from rats, humans, and dogs.
  • Integrate physiologically based pharmacokinetic (PBPK) modeling to simulate first-pass metabolism.
  • Validate findings with cryopreserved hepatocytes to assess enzyme induction/ inhibition .

Q. What strategies elucidate the metabolic pathways of this compound using modern mass spectrometry techniques?

  • High-resolution MS/MS with collision-induced dissociation (CID) to identify fragment ions.
  • Hydrogen-deuterium exchange (HDX) to map metabolic hotspots.
  • Stable isotope labeling (¹³C/¹⁵N) to track biotransformation in real-time .

Q. Hypothesis Development and Validation

Q. How can existing data on this compound's glucocorticoid receptor affinity inform mechanistic studies?

  • Use molecular docking simulations to predict binding interactions with receptor ligand-binding domains.
  • Validate via site-directed mutagenesis of critical amino acids (e.g., Asn564, Gln642).
  • Correlate in silico predictions with radioligand displacement assays .

Q. What steps ensure rigor when designing experiments to compare this compound with other corticosteroids?

  • Blinded randomization of treatment groups to reduce bias.
  • Power analysis to determine sample size for detecting clinically meaningful effect sizes.
  • Pre-registration of protocols on platforms like Open Science Framework to enhance reproducibility .

属性

CAS 编号

103466-73-5

分子式

C28H37ClO7

分子量

521.0 g/mol

IUPAC 名称

[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate

InChI

InChI=1S/C28H37ClO7/c1-6-7-24(34)36-28(23(33)15-35-17(3)30)16(2)12-21-20-9-8-18-13-19(31)10-11-25(18,4)27(20,29)22(32)14-26(21,28)5/h10-11,13,16,20-22,32H,6-9,12,14-15H2,1-5H3/t16-,20+,21+,22+,25+,26+,27+,28+/m1/s1

InChI 键

OVTRPNSKIPQZEC-NJLPOHDGSA-N

SMILES

CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)COC(=O)C

手性 SMILES

CCCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)COC(=O)C

规范 SMILES

CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)COC(=O)C

同义词

9alpha-chloro-11beta,17alpha,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione, 17-butyrate, 21-acetate
CL09 enbutate
icometasone enbutate

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。